Chemical structure and molecular properties of (2-Methoxybenzyl)(2-methylcyclohexyl)amine
Chemical structure and molecular properties of (2-Methoxybenzyl)(2-methylcyclohexyl)amine
Structure, Properties, and Synthetic Applications in Medicinal & Flavor Chemistry
Executive Summary
Compound Identity: (2-Methoxybenzyl)(2-methylcyclohexyl)amine CAS Registry Number: 355382-41-1 Chemical Class: Secondary Benzylamine / Cyclohexylamine Derivative
This guide provides a comprehensive technical analysis of (2-Methoxybenzyl)(2-methylcyclohexyl)amine , a specialized secondary amine intermediate. While often categorized as a chemical building block, this scaffold possesses significant relevance in two distinct fields: chemesthesis (taste modulation) and medicinal chemistry (GPCR ligand design) . Its structure combines a lipophilic, conformationally constrained 2-methylcyclohexyl moiety with an electron-rich 2-methoxybenzyl group, making it a privileged scaffold for synthesizing high-potency umami/sweet tastants (oxalamides) and exploring neuroactive pharmacophores similar to sigma receptor ligands.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(2-Methoxybenzyl)-2-methylcyclohexan-1-amine |
| CAS Number | 355382-41-1 |
| Molecular Formula | C₁₅H₂₃NO |
| Molecular Weight | 233.35 g/mol |
| SMILES | CC1CCCCC1NCc2ccccc2OC |
| Appearance | Colorless to pale yellow viscous oil (Free base); White solid (HCl/HBr salt) |
Stereochemical & Conformational Analysis
The molecule features two critical structural domains that dictate its reactivity and binding affinity:
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The 2-Methylcyclohexyl Ring (Steric Constraint):
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Unlike a simple cyclohexyl group, the 2-methyl substitution introduces chirality and conformational locking.
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Isomerism: The compound exists as cis and trans diastereomers. The trans-isomer (diequatorial conformation of amino and methyl groups) is generally more thermodynamically stable and sterically accessible for subsequent amide coupling reactions.
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Impact: This moiety fits into hydrophobic pockets (e.g., T1R1/T1R3 taste receptors) more specifically than unsubstituted rings due to the defined vector of the methyl group.
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The 2-Methoxybenzyl Group (Electronic Modulation):
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Electronic Effect: The ortho-methoxy group acts as a weak electron donor by resonance but exerts a steric "ortho effect," twisting the benzyl-nitrogen bond out of planarity.
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Intramolecular Bonding: Potential for weak intramolecular hydrogen bonding between the benzylic NH and the methoxy oxygen, which can stabilize specific conformations in non-polar solvents, increasing membrane permeability (LogP).
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Physicochemical Properties (Calculated & Observed)
The following parameters are critical for researchers utilizing this compound in drug design or formulation.
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential. |
| pKa (Conjugate Acid) | 9.5 – 10.2 | Typical for secondary amines; exists predominantly as a cation at physiological pH (7.4). |
| Polar Surface Area (PSA) | ~21 Ų | Low PSA indicates high oral bioavailability and CNS exposure. |
| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding in receptor active sites. |
| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen serves as a weak acceptor. |
Synthesis Protocol: Reductive Amination
The most robust and "self-validating" method for synthesizing this compound is Reductive Amination . This route avoids over-alkylation (common with alkyl halides) and allows for stereochemical control if starting with a pure 2-methylcyclohexylamine isomer.
Reaction Scheme (DOT Visualization)
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.
Detailed Methodology
Reagents: 2-Methoxybenzaldehyde (1.0 eq), 2-Methylcyclohexylamine (1.0-1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).
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Imine Formation:
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Dissolve 2-methoxybenzaldehyde in anhydrous DCE under Nitrogen atmosphere.
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Checkpoint: If the amine is a salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.
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Stir for 30–60 minutes at room temperature. The formation of the imine is often indicated by a slight exotherm or color change.
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Reduction:
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Cool the mixture to 0°C (optional, but improves selectivity).
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Add STAB portion-wise. Note: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly to the alcohol.
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Add catalytic Acetic Acid (1-2 drops) to catalyze the imine reduction if the reaction is sluggish.
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Stir overnight at room temperature.
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Work-up & Purification:
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Quench with saturated aqueous NaHCO₃.
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Extract with Dichloromethane (DCM) (3x).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica gel).
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Eluent: Hexane:Ethyl Acetate (start 9:1, gradient to 7:3) + 1% Triethylamine (to prevent tailing of the amine).
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Applications in Research & Development
Flavor Modulation (The "Umami" Connection)
This specific amine is a documented intermediate in the synthesis of Oxalamides , a class of potent tastants.
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Mechanism: The amine reacts with ethyl oxalyl chloride to form half-amides, which are then reacted with a second amine (e.g., pyridinyl-ethyl amine) to form asymmetric oxalamides.
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Target: These compounds act as positive allosteric modulators (PAMs) or agonists of the T1R1/T1R3 (Umami) and T1R2/T1R3 (Sweet) receptors.
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SAR Insight: The 2-methylcyclohexyl group provides bulk that locks the molecule into the receptor's transmembrane domain, while the 2-methoxybenzyl group interacts with aromatic residues via pi-stacking.
Medicinal Chemistry Scaffold
The structure shares high homology with several neuroactive pharmacophores:
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Sigma Receptors (σ1/σ2): N-substituted benzylamines are classic Sigma ligands. This compound acts as a hydrophobic core that can be optimized for neuroprotection or antipsychotic activity.
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Mucolytics: It is a des-bromo, regio-isomer analogue of Bromhexine (N-cyclohexyl-N-methyl-2-amino-3,5-dibromobenzyl). Researchers studying mucociliary clearance often screen such libraries to improve metabolic stability (removing the metabolically labile methyl group on the nitrogen).
Safety & Handling Guidelines
GHS Classification: Danger
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Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
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Acute Toxicity (Oral): Harmful if swallowed.
Handling Protocol:
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PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.
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Ventilation: Always handle inside a fume hood. Secondary amines can react with atmospheric CO₂ to form carbamates; store under inert gas (Argon/Nitrogen).
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Storage: Keep in a cool, dry place. The free base may darken upon oxidation; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
References
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Tachdjian, C. et al. (2005). Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[3][4][5][6][7] WO2005041684A2.[3] Google Patents. Link
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ChemBridge Corporation. (2025). Compound Library: N-(2-Methoxybenzyl)-2-methylcyclohexanamine.[8][9][10] ChemBridge Online Catalog. Link
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PubChem Database. (2025). 2-Methoxybenzylamine (CID 81292) and 2-Methylcyclohexylamine (CID 23432) Building Blocks. National Center for Biotechnology Information. Link
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Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
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